2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TA-316 is a novel chemically synthesized compound that acts as a thrombopoietin receptor agonist. It is primarily used to enhance the generation of platelets from human-induced pluripotent stem cells. This compound has shown significant potential in promoting megakaryopoiesis, which is the process of platelet formation from megakaryocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
TA-316 is synthesized through a series of chemical reactions involving various reagents and conditions. The exact synthetic route is proprietary, but it involves the use of specific catalysts and reaction conditions to achieve the desired chemical structure. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure purity and efficacy .
Industrial Production Methods
In an industrial setting, the production of TA-316 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment. The goal is to produce TA-316 in sufficient quantities for research and potential therapeutic applications while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
TA-316 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve reagents such as halogens or alkyl groups to replace specific atoms or groups within the compound.
Major Products Formed
These derivatives are studied for their enhanced biological activity and therapeutic potential .
Scientific Research Applications
TA-316 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: TA-316 is used as a model compound to study the effects of thrombopoietin receptor agonists on platelet generation.
Biology: In biological research, TA-316 is employed to investigate the process of megakaryopoiesis and the role of thrombopoietin receptors in this process.
Medicine: TA-316 has potential therapeutic applications in treating diseases involving thrombocytopenia, a condition characterized by low platelet counts.
Industry: In the pharmaceutical industry, TA-316 is used in the development of new drugs and therapies targeting thrombopoietin receptors.
Mechanism of Action
TA-316 exerts its effects by acting as a thrombopoietin receptor agonist. It binds to the thrombopoietin receptor on the surface of megakaryocyte progenitor cells, activating several signaling pathways, including the JAK/STAT, MAPK, and phosphatidylinositol 3-kinase/AKT pathways . This activation leads to the proliferation and differentiation of megakaryocyte progenitor cells into mature megakaryocytes, which subsequently produce platelets .
Comparison with Similar Compounds
TA-316 is unique in its ability to enhance platelet production more efficiently than other thrombopoietin receptor agonists, such as eltrombopag and recombinant human thrombopoietin . Similar compounds include:
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist used to increase platelet counts in patients with chronic immune thrombocytopenia.
TA-316’s unique chemical structure and mechanism of action make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAFPZIBGBALX-KPGMTVGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)/C3=CSC(=C3O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.